2-Methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline

Vue d'ensemble

Description

2-Methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline is a chemical compound with the linear formula C15H14N2O1. It has a molecular weight of 238.2921. This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals1.

Synthesis Analysis

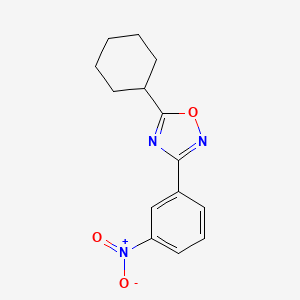

The synthesis of benzoxazole derivatives, such as 2-Methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline, has been a topic of interest in recent years due to their wide range of pharmacological activities2. Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas2. It has been extensively used as a starting material for different mechanistic approaches in drug discovery2.

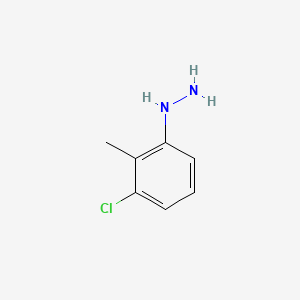

Molecular Structure Analysis

The molecular structure of 2-Methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline is defined by its linear formula C15H14N2O3. The CAS Number for this compound is 293737-74-33.

Chemical Reactions Analysis

The specific chemical reactions involving 2-Methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline are not readily available from the search results. However, benzoxazole derivatives have been synthesized using various pathways and methodologies2.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline are not explicitly mentioned in the search results. However, its molecular weight is 238.292 and its linear formula is C15H14N2O3.Applications De Recherche Scientifique

Antiprotozoal and Antimicrobial Applications

Benzoxazole derivatives, including 2-Methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline, have been identified as potential candidates for antiprotozoal and antimicrobial activities. Specifically, benzoxazolyl aniline has served as a key scaffold for synthesizing a range of derivatives exhibiting notable antimalarial, antileishmanial, antitrypanosomal, and antimicrobial properties. Amidation of 3-benzoxazolyl aniline with certain functional groups has yielded compounds with good antimalarial activity and moderate inhibitory activities against leishmanial and trypanosomal species. The chloroacetyl functionalization of benzoxazolyl aniline, in particular, has been highlighted as a promising direction for constructing new antimicrobial and antiprotozoal agents (Abdelgawad et al., 2021).

Antitubercular Activity

N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline derivatives have been synthesized and evaluated for their antitubercular activity. These compounds, upon screening against Mycobacterium tuberculosis H37Rv strain, indicated potential efficacy as antitubercular agents. The structural and compositional integrity of these compounds was confirmed through various spectral and analytical methods, reinforcing their potential as therapeutic agents (Dighe et al., 2012).

Antimicrobial Activity

Benzoxazole derivatives, including the 2-Methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline, have also been studied for their antimicrobial potential. Novel quinazolinone derivatives, for instance, have been synthesized and subjected to antimicrobial activity evaluation, indicating promising results. This highlights the broad applicability and potential of benzoxazole derivatives in antimicrobial research (Habib et al., 2013).

Synthesis and Applications in Material Science

In addition to their biomedical applications, benzoxazole derivatives have found utility in material science. Novel synthesis routes have been explored for benzoxazole-2-ones through reactions of aniline derivatives in aqueous mediums. This process offers an environmentally friendly and practical approach for producing benzazole-2-one derivatives, which hold significance in various domains including agrochemicals and material science (Vessally et al., 2019).

Safety And Hazards

The specific safety and hazards information for 2-Methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline is not readily available from the search results. Sigma-Aldrich provides this product to researchers and assumes no responsibility for its safety or hazards1.

Orientations Futures

The future directions for the research and application of 2-Methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline are not explicitly mentioned in the search results. However, given the wide range of biological activities exhibited by benzoxazole derivatives, it is likely that further research and development in this area will continue2.

Propriétés

IUPAC Name |

2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-9-3-6-14-13(7-9)17-15(18-14)11-5-4-10(2)12(16)8-11/h3-8H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADAAURXAJSQCKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352202 | |

| Record name | 2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline | |

CAS RN |

293737-74-3 | |

| Record name | 2-Methyl-5-(5-methyl-2-benzoxazolyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=293737-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYL-5-(5-METHYL-1,3-BENZOXAZOL-2-YL)ANILINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.